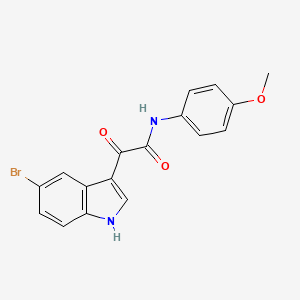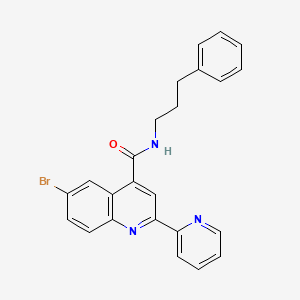
2-(5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
Übersicht
Beschreibung
2-(5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a methoxyphenyl group attached to the nitrogen atom of the acetamide moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Indole-3-carboxaldehyde: The brominated indole is then converted to indole-3-carboxaldehyde through a Vilsmeier-Haack reaction using DMF and POCl3.
Condensation with 4-methoxyaniline: The indole-3-carboxaldehyde is condensed with 4-methoxyaniline in the presence of a base such as sodium acetate to form the corresponding Schiff base.
Acylation: The Schiff base is then acylated with an acylating agent like acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position of the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain kinases and enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to investigate the role of indole derivatives in biological systems and their interactions with biomolecules.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets such as kinases and enzymes. It is believed to inhibit the activity of these targets by binding to their active sites, thereby blocking their function and disrupting cellular processes essential for cancer cell survival and proliferation. The exact molecular pathways and targets may vary depending on the specific biological context and the type of cancer being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Staurosporine: A natural product with a similar indole structure, known for its potent kinase inhibitory activity.
Meridianin C: An indole derivative with inhibitory activity against PIM-1 kinase.
Indirubin: Another indole-based compound with anticancer properties.
Uniqueness
2-(5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its combination of a bromine atom and a methoxyphenyl group differentiates it from other indole derivatives and contributes to its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)16(21)14-9-19-15-7-2-10(18)8-13(14)15/h2-9,19H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAZLPSXXISML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-5-[4-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4784708.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetamide](/img/structure/B4784710.png)
![N-(2-BROMOPHENYL)-2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B4784717.png)
![N-[2-(dimethylamino)ethyl]-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4784724.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4784736.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4784739.png)
![2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate](/img/structure/B4784746.png)
![(2Z)-2-[(2,3-dimethylanilino)methylidene]cyclohexan-1-one](/img/structure/B4784750.png)
![2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE](/img/structure/B4784751.png)
![ethyl 4-({[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B4784762.png)

![2-cyano-3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-N-(4-methoxybenzyl)acrylamide](/img/structure/B4784780.png)
![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B4784790.png)

